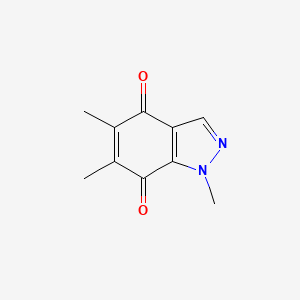

1,5,6-Trimethyl-1H-indazole-4,7-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

88522-66-1 |

|---|---|

Molecular Formula |

C10H10N2O2 |

Molecular Weight |

190.20 g/mol |

IUPAC Name |

1,5,6-trimethylindazole-4,7-dione |

InChI |

InChI=1S/C10H10N2O2/c1-5-6(2)10(14)8-7(9(5)13)4-11-12(8)3/h4H,1-3H3 |

InChI Key |

AMMMNFDCNLHQPR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)C2=C(C1=O)C=NN2C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,5,6 Trimethyl 1h Indazole 4,7 Dione and Analogous Indazole 4,7 Dione Derivatives

Strategies for Indazole Ring System Construction

The formation of the bicyclic indazole core is the foundational step in the synthesis of indazole-4,7-diones. A variety of robust methods have been established, ranging from traditional cyclization reactions to modern metal-catalyzed and metal-free protocols.

Cyclization Reactions for the 1H-Indazole Core

Intramolecular cyclization reactions, particularly those involving arylhydrazones, are a cornerstone of indazole synthesis. These methods typically involve the formation of a hydrazone from an appropriately substituted aryl aldehyde or ketone, followed by a ring-closing step to form the pyrazole (B372694) ring fused to the benzene (B151609) core.

One common approach is the Fischer indole (B1671886) synthesis-type reaction, where arylhydrazones undergo cyclization under acidic conditions, often with polyphosphoric acid (PPA) as the catalyst and dehydrating agent. researchgate.net Another powerful strategy involves the intramolecular nucleophilic aromatic substitution (SNAr) of hydrazones derived from ortho-haloaryl carbonyl compounds. For instance, arylhydrazones prepared from 2-fluoro-5-nitrobenzaldehyde (B1301997) can undergo deprotonation and subsequent ring closure to yield 1-aryl-5-nitro-1H-indazoles. nih.gov This method has been optimized into efficient one-pot procedures. nih.gov Similarly, the condensation of o-fluorobenzaldehydes or their O-methyloximes with hydrazine (B178648) provides a practical, metal-free route to the indazole core. researchgate.net

Reductive cyclization offers another pathway. For example, o-nitrobenzyl compounds can be transformed into indazoles through reduction of the nitro group, which then facilitates intramolecular cyclization. nih.gov

Table 1: Examples of Cyclization Reactions for 1H-Indazole Synthesis

| Starting Material | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Fluorobenzaldehyde | Hydrazine hydrate, NMP, 120 °C | 1H-Indazole | High | researchgate.net |

| 2'-Fluoro-5'-nitroacetophenone | Aryl hydrazine, K₂CO₃, DMF | 1-Aryl-3-methyl-5-nitro-1H-indazole | 45–90% | nih.gov |

| Substituted Acetophenone Hydrazone | Polyphosphoric Acid (PPA) | Substituted 3-methyl-1H-indazole | Moderate to Good | researchgate.net |

Transition-Metal Catalyzed Approaches in Indazole Synthesis

Transition-metal catalysis has revolutionized indazole synthesis, enabling milder reaction conditions, broader substrate scope, and higher efficiency through C-H activation, cross-coupling, and amination reactions.

Palladium-catalyzed methods are prominent. A common strategy involves the intramolecular C-N bond formation from arylhydrazones derived from o-bromobenzaldehydes. researchgate.netkorea.ac.kr Palladium catalysts, in conjunction with phosphine (B1218219) ligands, facilitate the cyclization to form 1-aryl-1H-indazoles in good yields. researchgate.net Furthermore, direct C-H activation and functionalization of the indazole core, such as C3- and C7-alkenylations, have been achieved using palladium acetate (B1210297) with an oxidant like silver carbonate. acs.org "On water" palladium-catalyzed direct C3 arylation represents a greener alternative to traditional methods using organic solvents. mdpi.com

Copper-catalyzed reactions offer a more economical alternative to palladium. The Ullmann-type coupling is frequently employed for the intramolecular N-arylation of o-haloarylhydrazones. beilstein-journals.orgresearchgate.net Ligand-free copper-catalyzed systems have been developed for the N-arylation of indazole with aryl bromides, simplifying the reaction setup. tandfonline.com Copper catalysis is also effective for constructing N-phenyl and N-thiazolyl-1H-indazoles from ortho-chlorinated arylhydrazones, which are often more accessible and less expensive than their brominated counterparts. beilstein-journals.org

Rhodium-catalyzed synthesis often proceeds via C-H bond functionalization. An efficient one-step synthesis of N-aryl-2H-indazoles involves the rhodium(III)-catalyzed C-H bond addition of azobenzenes to aldehydes. nih.govnih.govacs.org This formal [4+1] annulation is highly functional group-compatible. nih.gov Other rhodium-catalyzed methods include the annulation of phthalazinones with allenes or diazo compounds to generate complex indazole derivatives. rsc.orgrsc.org

Table 2: Overview of Transition-Metal Catalyzed Indazole Syntheses

| Catalyst System | Reaction Type | Substrates | Key Features | References |

|---|---|---|---|---|

| Pd(OAc)₂ / Ligand | Intramolecular Amination | 2-Bromobenzaldehydes + Arylhydrazines | High yields for 1-aryl-1H-indazoles | researchgate.netkorea.ac.kr |

| CuI / Diamine Ligand | Ullmann N-Arylation | o-Haloaryl carbonyls + Hydrazines | Economical, effective for various N-heterocycles | beilstein-journals.orgnih.govsemanticscholar.org |

| [RhCp*Cl₂]₂ / AgSbF₆ | C-H Activation / Annulation | Azobenzenes + Aldehydes | One-step synthesis of N-aryl-2H-indazoles | nih.govnih.govacs.org |

Metal-Free and Green Chemistry Synthetic Protocols for Indazoles

Growing emphasis on sustainability has spurred the development of metal-free and green synthetic methods for indazole construction. These approaches aim to reduce reliance on toxic metals and harsh reagents, often employing milder conditions and more environmentally benign processes.

A practical metal-free synthesis of 1H-indazoles is achieved from o-aminobenzoximes through the selective activation of the oxime with methanesulfonyl chloride, followed by cyclization. nih.gov This method is extremely mild compared to many traditional approaches. Another notable metal-free route involves the thermo-induced isomerization and cyclization of o-haloaryl N-sulfonylhydrazones. nih.gov

Electrochemical synthesis has emerged as a powerful green tool. The electrochemical dehydrogenative C–N coupling of readily available hydrazones provides access to 1H-indazoles without the need for external chemical oxidants or metal catalysts. rsc.orgrsc.org This method can be performed on a gram scale under neutral and mild conditions. rsc.org These electrochemical strategies align with the principles of green chemistry by minimizing waste and avoiding hazardous reagents. rsc.orgmdpi.comnih.govresearchgate.net

Approaches to the 4,7-dione Moiety Formation

Once the indazole core is constructed, the next critical step is the introduction of the 4,7-dione functionality. This is typically achieved through oxidative methods or, less commonly, through cycloaddition strategies that build the quinone ring onto a pre-existing pyrazole.

Oxidative Strategies for Quinone Ring Formation in Indazole Systems

The conversion of a substituted indazole into an indazole-4,7-dione generally requires an oxidation step. A common strategy involves the synthesis of a 1,5,6,7-tetrahydro-4H-indazol-4-one precursor, which can then be aromatized via oxidation to the corresponding dione (B5365651). nih.gov The tetrahydroindazolone core is readily accessible through the condensation of a 1,3-cyclohexanedione (B196179) derivative with a hydrazine. jmchemsci.com

A more direct approach is the oxidative dearomatization of a suitably substituted indazole. Hypervalent iodine reagents, such as [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), are effective for mediating oxidative reactions on heterocyclic systems. rsc.orgresearchgate.net While often leading to indazolones (oxo-indazoles), these methods demonstrate the feasibility of oxidizing the indazole ring system. rsc.orgresearchgate.net The selective oxidation of an indazole bearing hydroxyl or methoxy (B1213986) groups at the 4- and 7-positions would be the most direct route to the quinone, typically using oxidizing agents like ceric ammonium (B1175870) nitrate (B79036) (CAN), Fremy's salt, or salcomine (B1680745) in the presence of oxygen. Electrochemical methods can also be employed for such oxidative transformations, offering a green alternative for the formation of the quinone ring. nih.gov

Cycloaddition Reactions Leading to Indazole-4,7-diones

While less common for the direct synthesis of the final dione product, cycloaddition reactions are fundamental to building the core indazole ring, which is a prerequisite for the dione formation. The [3+2] dipolar cycloaddition of diazo compounds with arynes is a powerful and efficient method for constructing a wide range of substituted indazoles under mild conditions. organic-chemistry.orgacs.orgnih.govresearchgate.netorganic-chemistry.org Similarly, the cycloaddition of sydnones with arynes provides a rapid route to 2H-indazoles. nih.gov

A hypothetical, though less documented, approach for directly forming the indazole-4,7-dione system would be a Diels-Alder [4+2] cycloaddition. This could involve the reaction of a substituted 1,2-diazole (pyrazole) acting as the diene with a suitable dienophile, such as 2,3-dimethyl-1,4-benzoquinone. The subsequent aromatization of the resulting adduct would yield the desired indazole-4,7-dione skeleton. However, this route is often challenged by the aromaticity and poor diene character of the pyrazole ring. The more established synthetic pathway remains the construction of the indazole ring followed by oxidation.

Specific Synthetic Pathways to 1,5,6-Trimethyl-1H-indazole-4,7-dione

While a direct, documented synthesis for this compound is not extensively reported in the literature, its synthesis can be conceptualized based on established methods for analogous indazole-4,7-dione derivatives. A primary and effective method for constructing the indazole-4,7-dione core involves the [3+2] cycloaddition reaction of a substituted 1,4-benzoquinone (B44022) with a diazoalkane. nih.gov

A plausible pathway would begin with 2,3-dimethyl-1,4-benzoquinone as the starting material. The key step is a 1,3-dipolar cycloaddition with diazomethane, which would form the pyrazole ring fused to the quinone system. This reaction typically proceeds to an intermediate dihydropyrazole adduct, which then undergoes oxidation to the aromatic indazole system. The final step would involve a regioselective N-alkylation at the N1 position with a methylating agent to yield the target compound, this compound.

A similar strategy has been successfully employed for the synthesis of various 1H-benzo[f]indazole-4,9-diones, where a substituted 1,4-naphthoquinone (B94277) reacts with hydrazine or substituted hydrazines to form the indazole-dione structure. nih.gov This highlights the versatility of using quinones as precursors for these heterocyclic systems.

General Synthetic Scheme:

Cycloaddition: Reaction of 2,3-dimethyl-1,4-benzoquinone with diazomethane.

Oxidation: Aromatization of the resulting pyrazoline intermediate to form 5,6-dimethyl-1H-indazole-4,7-dione.

N-Methylation: Regioselective methylation of the indazole nitrogen to yield this compound.

Regioselectivity and Isomer Control in Indazole-4,7-dione Synthesis

The synthesis of N-substituted indazoles, including indazole-4,7-diones, presents a significant challenge in controlling regioselectivity. The indazole ring possesses two nucleophilic nitrogen atoms (N1 and N2), leading to the potential formation of two different regioisomers upon alkylation or acylation. nih.govresearchgate.net The final product distribution is heavily influenced by reaction conditions, which can favor either the kinetic or thermodynamic product. wikipedia.orgmdpi.com

Kinetic vs. Thermodynamic Control:

Kinetic Product: Forms faster due to a lower activation energy. wikipedia.org In indazole alkylation, the N2 position is often considered more sterically accessible, potentially leading to the kinetic product under certain conditions.

Thermodynamic Product: Is the more stable isomer. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole tautomer. nih.govjmchemsci.com Therefore, reactions that allow for equilibrium between the two isomers will favor the N1-substituted product. d-nb.info

Several factors have been identified that influence the N1/N2 isomer ratio:

Base and Solvent: The choice of base and solvent system is critical. For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N1 selectivity in the alkylation of various substituted indazoles. d-nb.inforesearchgate.net The solvent can also dictate the outcome; for example, N-alkylation of some bicyclic azoles with sodium bis(trimethylsilyl)amide (NaHMDS) shows different regioselectivity in THF versus dimethyl sulfoxide (B87167) (DMSO). d-nb.info

Substituents on the Indazole Ring: The electronic and steric properties of substituents on the indazole ring play a crucial role. Electron-withdrawing groups, particularly at the C7 position (adjacent to N1), can significantly influence the nucleophilicity of the nitrogen atoms and favor N2 alkylation. d-nb.inforesearchgate.net Conversely, bulky substituents at C7 may sterically hinder the N1 position, also favoring N2 substitution.

Nature of the Electrophile: The type of alkylating or acylating agent used can also affect the regiochemical outcome. d-nb.info

Catalyst System: For certain syntheses, the catalyst can direct the regioselectivity. Triflic acid (TfOH) has been used as a metal-free catalyst to achieve highly selective N2-alkylation of indazoles with diazo compounds, affording N2/N1 ratios of up to 100:0. rsc.org

The following table summarizes how different conditions can direct the regioselectivity of N-alkylation on the indazole scaffold.

| Condition | Favored Isomer | Rationale / Example |

|---|---|---|

| NaH in THF | N1 (Thermodynamic) | General condition for high N1 regioselectivity. d-nb.inforesearchgate.net |

| TfOH catalyst with diazo compounds | N2 (Kinetic) | Metal-free system achieving excellent N2 selectivity. rsc.org |

| Electron-withdrawing group at C7 | N2 | Reduces nucleophilicity of N1. C7-NO2 or C7-CO2Me substituted indazoles show ≥96% N2 selectivity. d-nb.info |

| Long reaction times at elevated temperatures | N1 (Thermodynamic) | Allows for equilibration from the less stable N2 isomer to the more stable N1 isomer. wikipedia.orgd-nb.info |

Functional Group Tolerances and Scope of Advanced Synthetic Methods

The utility of a synthetic method is often defined by its scope and tolerance for various functional groups. Modern transition-metal-catalyzed reactions, such as those employing palladium, have greatly expanded the possibilities for synthesizing complex indazole derivatives. mdpi.comnih.gov

Many palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, are known for their broad functional group tolerance under mild conditions. mdpi.com This allows for the presence of sensitive groups that might not be compatible with harsher, more traditional synthetic methods. For example, palladium-catalyzed C-H activation and amination reactions have been shown to tolerate a range of substituents on the aromatic rings of the starting materials. nih.govmdpi.com

Specifically, various synthetic protocols for indazoles have demonstrated compatibility with:

Halogens (Cl, Br): These groups are often well-tolerated and provide a handle for subsequent cross-coupling reactions, allowing for further diversification of the indazole core. mdpi.com

Electron-donating and Electron-withdrawing groups: Methodologies have been developed that work well with substrates bearing substituents like nitro (-NO2), methoxy (-OCH3), and trifluoromethyl (-CF3) groups. mdpi.comorganic-chemistry.org

Esters and Amides: These functional groups are generally compatible with many modern catalytic systems used for indazole synthesis. d-nb.info

Ketones: Some copper-catalyzed annulation reactions show good tolerance for ketone functionalities. researchgate.net

However, limitations exist. Some catalytic systems may fail with substrates containing certain N-heterocycles. mdpi.com Additionally, sterically hindered substrates can sometimes lead to lower yields or fail to react. mdpi.com The development of robust catalytic systems that are insensitive to air and moisture further broadens the applicability of these methods, making them more practical for large-scale synthesis. organic-chemistry.org

Advanced Spectroscopic and Structural Elucidation Studies of Indazole 4,7 Dione Systems

Tautomerism and Isomeric Equilibria in Indazole Derivatives Relevant to the Dione (B5365651) System

Indazole systems unsubstituted at a nitrogen atom can exist in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. The equilibrium between these forms is a critical aspect of their chemistry, influencing their reactivity and biological activity. Generally, the 1H-tautomer, which possesses a benzenoid structure, is thermodynamically more stable than the quinonoid-like 2H-tautomer. jmchemsci.com This stability can, however, be influenced by substitution patterns on the ring and the nature of the solvent.

In the specific case of 1,5,6-Trimethyl-1H-indazole-4,7-dione , the presence of a methyl group at the N1 position of the pyrazole (B372694) ring precludes the possibility of the common 1H/2H annular tautomerism. The nitrogen atom is permanently alkylated, locking the molecule in the 1H-indazole form. Therefore, studies on this compound are focused on a single, well-defined isomeric structure rather than an equilibrium mixture.

While tautomerism is not a feature of the N1-methylated title compound, understanding the factors that govern these equilibria in related structures is crucial. For instance, in a study of 1,5,6,7-tetrahydro-4H-indazol-4-ones, it was found that while 1H tautomers are generally more stable, the introduction of a methyl group at the C3 position can shift the equilibrium, making the 2H-tautomer more favorable in some cases. researchgate.net

NMR Spectroscopy for Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of tautomeric forms in indazole derivatives. nih.gov Particularly, ¹³C and ¹⁵N NMR provide clear indicators of the electronic distribution within the heterocyclic system, allowing for unambiguous differentiation between 1H and 2H isomers. researchgate.net

In 1H-indazoles, the carbon atom at position 3 (C3) is typically observed at a different chemical shift compared to the same carbon in a 2H-indazole. For example, in simple methyl-indazoles, the C3 chemical shift for the 1H tautomer appears around 132-133 ppm, whereas for the 2H tautomer, it is found further upfield at 123-124 ppm. jmchemsci.com The chemical shifts of the carbons in the benzene (B151609) ring also show subtle but consistent differences between the two tautomers.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||

|---|---|---|---|

| Proton | Chemical Shift (δ, ppm) | Carbon | Chemical Shift (δ, ppm) |

| H3 | ~7.8 - 8.2 (s) | C3 | ~135 - 140 |

| 1-CH₃ | ~3.8 - 4.1 (s) | C3a | ~120 - 125 |

| 5-CH₃ | ~2.2 - 2.5 (s) | C4 | >175 (C=O) |

| 6-CH₃ | ~2.2 - 2.5 (s) | C5 | ~130 - 135 |

| C6 | ~138 - 143 | ||

| C7 | >175 (C=O) | ||

| C7a | ~145 - 150 | ||

| 1-CH₃ | ~35 - 40 | ||

| 5-CH₃ | ~10 - 15 | ||

| 6-CH₃ | ~10 - 15 |

X-ray Crystallography in Indazole Structure Determination

While the crystal structure of this compound has not been reported, data from related structures, such as 1,3-Dimethyl-1H-indazol-6-amine, confirm the planarity of the indazole core. sciforum.net In this related structure, the dihedral angle between the pyrazole and benzene rings is minimal, at just 0.82°. This planarity is a key feature of the aromatic indazole system. The bond lengths within the core are consistent with a delocalized aromatic system.

| Bond | Typical Length (Å) | Angle | Typical Angle (°) |

|---|---|---|---|

| N1–N2 | 1.35 - 1.37 | C7a–N1–N2 | 108 - 110 |

| N2–C3 | 1.32 - 1.34 | N1–N2–C3 | 110 - 112 |

| C3–C3a | 1.42 - 1.45 | N2–C3–C3a | 107 - 109 |

| C3a–C7a | 1.39 - 1.42 | C3–C3a–C7a | 105 - 107 |

| N1–C7a | 1.37 - 1.39 | C3a–C7a–N1 | 108 - 110 |

| C4–C5 | 1.45 - 1.48 | C3a–C4–C5 | 118 - 120 |

| C5–C6 | 1.34 - 1.37 | C4–C5–C6 | 121 - 123 |

| C6–C7 | 1.45 - 1.48 | C5–C6–C7 | 118 - 120 |

Conformational Analysis and Molecular Geometry

The molecular geometry of this compound is dominated by its rigid, fused bicyclic core. As established from crystallographic studies of analogous compounds, the indazole ring system is inherently planar. sciforum.net This planarity arises from the aromatic nature of the fused benzene and pyrazole rings.

Spectroscopic Characterization of the 4,7-dione Substructure

The 4,7-dione substructure imparts distinct spectroscopic features to the molecule, characteristic of a p-benzoquinone fused to a heterocyclic ring. These features are most evident in infrared (IR), ¹³C NMR, and UV-Visible spectroscopy.

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum would be the strong absorption bands corresponding to the stretching vibrations of the two carbonyl (C=O) groups. For fused quinone systems, these bands typically appear in the region of 1650-1700 cm⁻¹. In a related dione system, 5,6-dihydro- jmchemsci.comnih.govnih.govoxadiazolo[3,4-d]pyridazine-4,7-dione, the carbonyl absorptions were observed at 1679 cm⁻¹ and 1725 cm⁻¹. mdpi.com The precise frequency for this compound would be influenced by the electronic effects of the fused pyrazole ring and the methyl substituents.

¹³C NMR Spectroscopy: The carbonyl carbons of the dione are highly deshielded and would appear at the far downfield end of the ¹³C NMR spectrum, typically in the range of 175-185 ppm. These signals are often sharp and readily identifiable.

UV-Visible Spectroscopy: Compounds containing a quinone moiety are typically colored due to electronic transitions in the visible region of the electromagnetic spectrum. The indazole-4,7-dione system is expected to exhibit strong absorptions in the UV region corresponding to π→π* transitions within the aromatic system. Additionally, weaker n→π* transitions associated with the carbonyl groups are expected at longer wavelengths, potentially extending into the visible region, which would impart color to the compound.

| Spectroscopic Method | Feature | Expected Range / Position |

|---|---|---|

| Infrared (IR) | C=O Stretching Vibration | 1650 - 1700 cm⁻¹ (strong) |

| ¹³C NMR | C=O Chemical Shift | 175 - 185 ppm |

| UV-Visible | π→π* Transition | 250 - 350 nm (strong) |

| n→π* Transition | > 400 nm (weak) |

Computational Chemistry and Molecular Modeling of 1,5,6 Trimethyl 1h Indazole 4,7 Dione and Indazole 4,7 Dione Derivatives

Quantum Chemical Calculations: Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), allow for the detailed examination of electronic structure, which in turn helps in predicting the chemical reactivity and stability of compounds like 1,5,6-Trimethyl-1H-indazole-4,7-dione.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like indazole derivatives to determine their molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the kinetic stability and chemical reactivity of a molecule. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as it is energetically easier for electrons to be excited to a higher energy state.

DFT calculations, often performed using software like GAUSSIAN, have been employed to analyze various indazole derivatives. For instance, studies on 3-carboxamide indazoles have identified compounds with substantial HOMO-LUMO energy gaps, indicating greater stability. The distribution of HOMO and LUMO orbitals reveals the regions of the molecule that are likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions. In many donor-acceptor molecules, the HOMO is typically spread over the electron-donating moiety, while the LUMO is concentrated on the electron-accepting part.

Another valuable tool derived from DFT is the Molecular Electrostatic Potential (MEP) surface. The MEP map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). This information is critical for predicting how a molecule will interact with other molecules, including biological receptors, through electrostatic interactions.

| Derivative Example | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Indazole Derivative 8a | DFT/GAUSSIAN 09 | - | - | High |

| Indazole Derivative 8c | DFT/GAUSSIAN 09 | - | - | High |

| Indazole Derivative 8s | DFT/GAUSSIAN 09 | - | - | High |

Annular tautomerism is a significant feature of indazole derivatives, which can exist in two primary forms: the 1H- and 2H-tautomers. nih.gov The position of the proton on the nitrogen atom of the pyrazole (B372694) ring can profoundly influence the molecule's physical, chemical, and biological properties. nih.gov While the 1H-tautomer is generally the most thermodynamically stable and predominant form, computational studies have shown that in some substituted indazoles, the 2H-tautomer can be more stable. nih.govmdpi.com

Computational methods, particularly DFT calculations at levels like B3LYP/6-31G**, are used to predict the relative stabilities of these tautomers. mdpi.comnih.gov These calculations determine the total energy of each tautomeric form, with the lower energy form being the more stable. For the parent indazole molecule, the 1H-tautomer is calculated to be more stable than the 2H-tautomer by approximately 13.6 to 22.4 kJ·mol⁻¹ depending on the computational method used. researchgate.netnih.gov

Studies on 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives have also employed computational methods ranging from semiempirical AM1 to ab initio Hartree-Fock and DFT to establish the most stable tautomer, with results generally agreeing with experimental data. mdpi.comnih.govresearchgate.net For instance, in the case of 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one, the 2H-tautomer was found to be slightly more stable than the 1H-form. researchgate.net These studies underscore the importance of substituents and structural context in determining tautomeric preference, which would be a critical factor in the computational analysis of this compound.

| Compound | Method | Most Stable Tautomer | Energy Difference (kJ·mol⁻¹) |

| Indazole (unsubstituted) | MP2/cc-pVTZ | 1H | 13.6 |

| 1,5,6,7-tetrahydro-4H-indazol-4-one | B3LYP/6-31G | 1H | - |

| 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one | B3LYP/6-31G | 2H | -0.5 (experimental) |

Molecular Docking Studies: Ligand-Receptor Interactions and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. For indazole-4,7-dione derivatives, docking studies provide insights into their potential as inhibitors of various biological targets.

The process involves preparing the 3D structures of both the ligand and the receptor. Software such as AutoDock is then used to simulate the docking process, generating multiple possible binding poses. beilstein-journals.org These poses are then scored based on a scoring function that estimates the binding affinity, often expressed as a binding energy in kcal/mol. mdpi.com Lower binding energy values typically indicate a more favorable binding interaction.

Indazole and indazole-4,7-dione derivatives have been investigated as inhibitors for several important protein targets, including:

Bromodomain-containing protein 4 (BRD4): This protein is a key regulator of oncogene expression, making it a target for cancer therapy. researchgate.net

Hypoxia-inducible factor 1-alpha (HIF-1α): This transcription factor is crucial for tumor metastasis, and its inhibition is a strategy in cancer treatment.

ATP-Binding Cassette (ABC) Transporters: These proteins are involved in transporting substances across cell membranes. nih.gov

A critical outcome of molecular docking studies is the identification of specific amino acid residues within the receptor's binding site that interact with the ligand. These interactions are key to the stability of the ligand-receptor complex and the ligand's biological activity. For example, in the development of indazole derivatives as HIF-1α inhibitors, molecular docking has been used to understand the interactions with key residues in the active site. Visual analysis tools, such as Discovery Studio Visualizer and LigPlot, are often used to examine the 2D and 3D representations of these interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. mdpi.com The specific residues involved vary depending on the target protein's unique binding pocket architecture.

The binding mode describes the precise orientation and conformation of the ligand within the receptor's active site, including all the intermolecular interactions. Understanding the binding mode is essential for structure-based drug design, as it allows for the rational modification of the ligand to improve its affinity and selectivity.

From the analysis of binding modes of a series of active compounds, a pharmacophore model can be developed. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. These features may include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers. For indazole derivatives targeting HIF-1α, a five-point pharmacophore hypothesis has been generated, which can be used to design new, more potent inhibitors. nih.gov The pharmacophore concept allows medicinal chemists to distill the structure-activity knowledge gained from a series of compounds into a model that can guide the design of novel molecules with desired biological activity. jocpr.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indazole-4,7-diones

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted.

3D-QSAR is a sophisticated version of this technique that considers the three-dimensional properties of molecules. In studies of indazole derivatives as HIF-1α inhibitors, 3D-QSAR models have been developed to understand the structural features that influence their inhibitory potency. These models generate steric and electrostatic contour maps, which visually represent the regions where bulky groups (steric) or specific charge distributions (electrostatic) would enhance or diminish the biological activity. These maps provide a structural framework that, in conjunction with pharmacophore models, can guide the design of new inhibitors with improved efficacy. nih.gov QSAR models are validated using various statistical methods to ensure their predictive power. nih.gov

Development and Validation of Predictive QSAR Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For indazole derivatives, 3D-QSAR models have been developed to understand the structural requirements for their inhibitory potency against various biological targets, such as Hypoxia-inducible factor-1α (HIF-1α). nih.gov

The development of a robust QSAR model involves several key steps:

Dataset Selection: A dataset of indazole derivatives with a wide range of biological activities is chosen.

Molecular Modeling and Alignment: 3D structures of the molecules are generated and aligned based on a common scaffold.

Descriptor Calculation: Various molecular descriptors, such as steric and electrostatic fields, are calculated for each molecule.

Model Generation: Statistical methods like Partial Least Squares (PLS) are employed to create a correlation between the descriptors and the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal (e.g., leave-one-out cross-validation) and external validation techniques to ensure its reliability. nih.gov

The statistical quality of a QSAR model is assessed by several parameters, a selection of which is presented in the table below.

| Statistical Parameter | Description | Acceptable Value |

| q² | Cross-validated correlation coefficient | > 0.5 |

| r² | Non-cross-validated correlation coefficient | > 0.6 |

| Pred_r² | Predictive correlation coefficient for the external test set | > 0.6 |

| F-value | F-test value for statistical significance | High value |

| r²-q²/r² | A measure of overfitting | < 0.3 |

This table presents generally accepted statistical validation criteria for QSAR models.

While specific QSAR models for this compound are not publicly available, the developed models for other indazole derivatives provide a framework for predicting the activity of new compounds within this class. nih.gov

Elucidation of Structural Attributes Influencing Activity

Structure-activity relationship (SAR) studies are crucial for understanding how different structural features of a molecule contribute to its biological activity. For indazole-4,7-dione derivatives, SAR studies have revealed key structural requirements for their interaction with biological targets. For instance, in a series of indazole-4,7-dione derivatives developed as bromodomain inhibitors, the substitution at the 5- and 6-positions of the indazole ring was found to be critical for activity. nih.gov

The contour maps generated from 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors provide a visual representation of the SAR. nih.gov These maps highlight regions where certain physicochemical properties are favorable or unfavorable for activity.

Key Structural Insights from SAR Studies on Indazole Derivatives:

| Structural Region | Favorable Substitutions/Properties | Unfavorable Substitutions/Properties |

| Indazole Core | The indazole scaffold serves as a crucial pharmacophore. | Major alterations to the core can lead to a loss of activity. |

| Position C5 | Introduction of an amino group with a difluorophenyl moiety can enhance potency against certain targets. nih.gov | Bulky substituents may lead to steric clashes in the binding pocket. |

| Position C6 | A chloro substituent at this position has been shown to be beneficial for the activity of some indazole-4,7-diones. nih.gov | The introduction of large groups can be detrimental to activity. |

Molecular Dynamics (MD) Simulations: Ligand-Protein Complex Stability and Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can provide detailed insights into the stability of ligand-protein complexes, the nature of their interactions, and the conformational changes that occur upon binding. nih.govresearchgate.net

Assessment of Ligand Stability within Target Binding Pockets

MD simulations can be used to assess the stability of a ligand, such as an indazole-4,7-dione derivative, within the binding pocket of a target protein. By simulating the trajectory of the complex over a period of nanoseconds, researchers can analyze various parameters to determine the stability of the ligand's binding mode. nih.gov

A key metric for assessing stability is the root-mean-square deviation (RMSD) of the ligand's atoms from their initial docked position. A stable binding is indicated by a low and fluctuating RMSD value over the course of the simulation. In a study on indazole derivatives as HIF-1α inhibitors, the most potent compound was found to be quite stable in the active site of the HIF-1α protein during MD simulations. nih.gov

Parameters Analyzed in MD Simulations for Ligand Stability:

| Parameter | Description | Indication of Stability |

| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions from a reference structure. | Low and stable RMSD values for the ligand and protein backbone. |

| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual residues around their average position. | Lower RMSF values for residues in the binding pocket upon ligand binding. |

| Hydrogen Bonds | The number and duration of hydrogen bonds between the ligand and protein. | A consistent number of hydrogen bonds throughout the simulation. |

| Binding Free Energy | Calculated using methods like MM/PBSA or MM/GBSA to estimate the strength of the interaction. | A favorable (negative) binding free energy. |

While specific MD simulation data for this compound is not available, the stability of its complex with a target protein would be influenced by the interactions formed by its methyl groups and the dione (B5365651) moiety within the binding pocket.

Conformational Changes and Dynamic Interactions

MD simulations can also reveal the dynamic nature of ligand-protein interactions and any conformational changes that occur in either the ligand or the protein upon binding. These simulations can show how the ligand adapts its conformation to fit into the binding pocket and how the protein may adjust its structure to accommodate the ligand. For example, MD simulations have been used to investigate the unbinding pathways of indazole from the active site of cytochrome P450 2E1, revealing the key residues that act as gatekeepers.

The dynamic interactions between a ligand and a protein, such as the formation and breaking of hydrogen bonds and hydrophobic contacts, can be monitored throughout the simulation. This information is crucial for understanding the key determinants of binding affinity and selectivity. The trimethyl substitution pattern of this compound would likely lead to specific hydrophobic interactions within a protein's binding site, and MD simulations could elucidate the nature and stability of these interactions.

Structure Activity Relationship Sar Studies and Biological Target Engagement of Indazole 4,7 Dione Derivatives

General Principles of SAR in Indazole Medicinal Chemistry

The versatility of the indazole scaffold allows for substitutions at various positions, each influencing the molecule's interaction with biological targets. nih.gov SAR studies on diverse indazole derivatives have revealed several general principles:

Substitution Position: The position of substituents on the indazole ring is critical. For instance, in a series of indazole arylsulfonamides, methoxy- or hydroxyl-containing groups at the C4 position were found to be potent. In contrast, only small groups were tolerated at the C5, C6, or C7 positions, with C6 analogues being preferred. acs.org

Nature of Substituents: The type of functional group introduced significantly impacts activity. For example, in the development of glucagon (B607659) receptor antagonists, substitutions with benzyl (B1604629), isopropyl, or acetaldehyde (B116499) groups at the R1 position and carboxamide or formamide (B127407) at the R2 position of the indazole ring were shown to be crucial for activity. researchgate.net

N1-Substitution: The substituent at the N1 position of the indazole ring often plays a key role in determining potency and pharmacokinetic properties. For CCR4 antagonists, N1 meta-substituted benzyl groups with an α-amino-3-[(methylamino)acyl] group were the most potent. acs.org

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to improved activity or pharmacokinetic profiles.

SAR of Indazole-4,7-diones as Bromodomain (BRD4) Inhibitors

Bromodomain-containing protein 4 (BRD4) is a key regulator of oncogene expression, making it an attractive target for cancer therapy. nih.gov Indazole-4,7-diones have emerged as a promising scaffold for the development of potent BRD4 inhibitors. nih.gov

Systematic modification of the indazole-4,7-dione core has provided valuable insights into the structural requirements for BRD4 inhibition. A notable example is the development of 6-chloro-5-((2,6-difluorophenyl)amino)-1H-indazole-4,7-dione, which demonstrated a half-maximal inhibitory concentration (IC₅₀) of 60 nM. nih.gov This highlights the importance of specific substitutions at the C5 and C6 positions for potent activity.

The general structure-activity relationships for this class of compounds can be summarized as follows:

| Position | Substituent | Impact on BRD4 Inhibition |

| C5 | Anilino groups with specific substitutions | Crucial for binding and potency |

| C6 | Halogen atoms (e.g., Chlorine) | Enhances inhibitory activity |

This table is based on the findings from the development of novel 1H-indazol-4,7-dione derivatives as bromodomain inhibitors. nih.gov

The interaction of indazole-4,7-dione derivatives with the BRD4 binding pocket is dependent on several key structural features. The dione (B5365651) moiety is critical for establishing hydrogen bonds within the active site. The substituted amino group at the C5 position and the halogen at the C6 position are thought to make essential hydrophobic and electrostatic interactions, respectively, which contribute to the high binding affinity. nih.gov

SAR of Indazole-4,7-diones in Antitumor Activity

Indazole-4,7-diones have demonstrated significant potential as antitumor agents, with their activity being highly dependent on the nature and position of substituents on the core scaffold. researchgate.netnih.gov

Research into the antiproliferative effects of 5,6-disubstituted 1(2)H-indazole-4,7-diones has revealed important SAR trends. A study evaluating a series of these compounds against Ehrlich ascites carcinoma found that several derivatives exhibited significant antitumor activity, with tumor growth inhibition exceeding 80%. nih.gov

Key findings from these studies include:

Aziridinyl Substitution: The introduction of an aziridinyl group at the C5 position, coupled with a chloro group at C6 (5-aziridinyl-6-chloro-1H-indazole-4,7-dione), resulted in significant activity against P-388 lymphocytic leukemia cells in mice. nih.gov

Impact of Halogens: The presence of a chlorine atom at the C6 position appears to be a favorable feature for antitumor activity in this class of compounds. nih.gov

SAR of Indazole-4,7-diones as Human Neutrophil Elastase (HNE) Inhibitors (from related indazolones)

While direct SAR studies on indazole-4,7-diones as HNE inhibitors are not extensively documented, valuable insights can be extrapolated from studies on the closely related 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold. Research into these precursors of indazole-4,7-diones has revealed potent HNE inhibitory activity, with derivatives exhibiting Ki values in the low nanomolar range. nih.govnih.gov

A key structural feature of these inhibitors is the presence of a substituent on the indazole nitrogen. The nature and position of this substituent significantly influence inhibitory potency. For instance, acylation and alkylation of the 1,5,6,7-tetrahydro-4H-indazol-4-one core have yielded potent HNE inhibitors. nih.gov

SAR studies on a series of N-substituted 6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one derivatives have provided the following observations:

Influence of the N1 and N2 substitution: Both N1 and N2 isomers demonstrate inhibitory activity. In the case of m-toluoyl derivatives, the N2 isomer was found to be approximately three times more potent than the corresponding N1 isomer, with Ki values of 11 nM and 35 nM, respectively. nih.gov However, for cyclopropylcarbonyl derivatives, no significant difference in activity was observed between the two isomers. nih.gov

Effect of aromatic substituents: The presence of an aromatic ring attached to the nitrogen appears to be favorable for activity. For example, derivatives with a benzoyl group displayed potent inhibition.

Impact of electron-withdrawing and electron-donating groups: The electronic properties of the substituents on the aromatic ring play a role in modulating activity.

The table below summarizes the HNE inhibitory activity of selected N-substituted 6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one derivatives.

| Compound ID | Substituent at Nitrogen | Isomer | Ki (nM) |

| 6a | m-toluoyl | N2 | 11 |

| 7a | m-toluoyl | N1 | 35 |

| 6b | cyclopropylcarbonyl | N2 | Not specified |

| 7b | cyclopropylcarbonyl | N1 | Not specified |

Data sourced from a study on 1,5,6,7-tetrahydro-4H-indazol-4-ones as HNE inhibitors. nih.gov

These findings suggest that the 1,5,6,7-tetrahydro-4H-indazol-4-one core is a promising scaffold for the development of HNE inhibitors. Further oxidation of these compounds to the corresponding indazole-4,7-diones could potentially yield novel HNE inhibitors, although this remains to be experimentally validated.

SAR for Other Relevant Biological Activities:

Direct studies on the trypanocidal activity of 1,5,6-Trimethyl-1H-indazole-4,7-dione and its close derivatives are limited. However, research on other substituted indazole scaffolds has demonstrated significant activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. These studies provide a foundation for exploring the potential of the indazole-4,7-dione core as a source of novel trypanocidal agents.

A notable study on a series of 1,2-disubstituted 5-nitroindazolinones revealed potent trypanocidal activity against both the epimastigote and intracellular amastigote forms of T. cruzi. nih.gov The SAR of these compounds highlighted several key features:

The 5-nitro group: The presence of a nitro group at the 5-position of the indazole ring was found to be crucial for the observed trypanocidal activity.

Substitution at N1 and N2: The nature of the substituents at the N1 and N2 positions significantly modulated the activity.

The table below presents the in vitro trypanocidal activity of two promising 5-nitroindazole (B105863) derivatives against the Y strain of T. cruzi.

| Compound ID | IC50 Epimastigotes (µM) | IC50 Amastigotes (µM) | Selectivity Index (SI) Amastigotes |

| 16 | 0.49 | 0.41 | >487.80 |

| 24 | >20 | 1.12 | >178.57 |

| Benznidazole (Reference) | 7.94 | 1.98 | 15.15 |

Data extracted from a study on 5-nitroindazole derivatives. nih.gov

These findings indicate that the indazole nucleus, particularly when substituted with a nitro group, is a promising scaffold for the development of anti-Chagasic agents. While the specific contribution of the 4,7-dione functionality remains to be investigated, the known ability of quinones to induce oxidative stress in parasites suggests that indazole-4,7-diones could possess potent trypanocidal properties. nih.gov

The indazole-4,7-dione scaffold has been identified as a potent inhibitor of Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene expression. nih.gov However, the inhibitory activity of this scaffold extends to other enzyme families, highlighting its potential for broader therapeutic applications.

Studies on various indazole derivatives have demonstrated their ability to inhibit a range of protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer. rsc.org For example, an amino-indazole scaffold has been shown to exhibit spectrum-selective inhibition of kinases such as FLT3, PDGFRα, and Kit. nih.gov

The table below summarizes the inhibitory activities of selected indazole derivatives against various kinases.

| Compound Scaffold | Target Kinase(s) | Reported Activity |

| 1H-Indazole-4,7-dione | BRD4 | IC50 = 60 nM for a 6-chloro-5-((2,6-difluorophenyl)amino) derivative nih.gov |

| 3-amino-1H-indazol-6-yl-benzamides | FLT3, PDGFRα, c-Kit | Single-digit nanomolar EC50s nih.gov |

The versatility of the indazole scaffold in targeting different enzyme active sites suggests that derivatives of this compound could also exhibit inhibitory activity against a wider range of enzymes beyond BRD4 and HNE. Further screening and SAR studies are warranted to fully elucidate the enzyme inhibition profile of this promising chemical class.

Mechanistic Insights into the Biological Actions of Indazole 4,7 Diones

Enzyme Inhibition Mechanisms of Indazole-4,7-diones

Indazole-4,7-diones have emerged as a versatile scaffold for the development of potent enzyme inhibitors, targeting a range of proteins implicated in disease pathogenesis. The core structure of these molecules allows for tailored modifications that can enhance their affinity and specificity for the active sites of various enzymes.

Bromodomain-containing protein 4 (BRD4): The 1H-indazol-4,7-dione scaffold has been identified as a promising foundation for the development of novel inhibitors of bromodomain-containing protein 4 (BRD4). nih.gov BRD4 plays a crucial role in the regulation of gene expression, including oncogenes like c-Myc, making it a significant target in cancer therapy. nih.gov Research into derivatives of this scaffold has led to the discovery of compounds with high potency, such as 6-chloro-5-((2,6-difluorophenyl)amino)-1H-indazole-4,7-dione, which exhibits a half-maximal inhibitory concentration (IC50) of 60 nM. nih.gov The inhibitory action of these compounds is centered on their ability to block the binding of BRD4 to acetylated histone peptides, a critical step in transcriptional activation. nih.gov While specific binding data for 1,5,6-Trimethyl-1H-indazole-4,7-dione is not detailed, the established activity of the core scaffold suggests its potential as a BRD4 inhibitor.

Human Neutrophil Elastase (HNE): The related indazole structure, 1,5,6,7-tetrahydro-4H-indazol-4-one, has been shown to be a suitable core for creating potent inhibitors of human neutrophil elastase (HNE). nih.govnih.gov HNE is a serine protease involved in inflammatory diseases and certain cancers. nih.govnih.gov Inhibitors based on this scaffold have demonstrated Ki values in the low nanomolar range (6–35 nM). nih.govnih.gov Although structurally different from the dione (B5365651), this highlights the versatility of the broader indazole framework in designing enzyme-specific inhibitors.

Aromatase: While direct inhibition of aromatase by this compound has not been extensively documented, the search for novel aromatase inhibitors has explored a wide range of heterocyclic compounds. mdpi.comnih.govnih.govmdpi.com Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a cornerstone of therapy for hormone-dependent breast cancers. mdpi.com The development of dual-target inhibitors, for instance, those targeting both tubulin and aromatase, represents an ongoing strategy in cancer drug discovery. mdpi.com

Indazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.gov This process is a critical mechanism for eliminating damaged or malignant cells and is often dysregulated in cancer. The induction of apoptosis by these compounds can be multifaceted, involving both intrinsic and extrinsic pathways. nih.gov

Mechanistic studies on certain 3-amino-1H-indazole derivatives have revealed their ability to induce G2/M cell cycle arrest and apoptosis by modulating the levels of key regulatory proteins such as Cyclin B1, BAD, and Bcl-xL. nih.gov Furthermore, these compounds can trigger changes in the intracellular concentration of reactive oxygen species (ROS) and disrupt the mitochondrial membrane potential, both of which are pivotal events in the initiation of the apoptotic cascade. nih.gov The execution of apoptosis is ultimately carried out by a family of proteases known as caspases, which are responsible for the systematic dismantling of the cell. nih.gov

The biological activity of indazole derivatives extends to the modulation of critical cellular signaling pathways that govern cell growth, proliferation, and survival. One of the most significant pathways implicated is the PI3K/AKT/mTOR signaling cascade, which is frequently hyperactivated in various cancers. nih.gov

Research has demonstrated that certain 3-amino-1H-indazole derivatives can effectively inhibit this pathway. nih.gov For instance, the compound designated as W24 has been shown to exert broad-spectrum antiproliferative activity against several cancer cell lines with IC50 values in the micromolar range. nih.gov By targeting the PI3K/AKT/mTOR pathway, these indazole derivatives can interfere with essential cellular processes, including DNA synthesis, and can also inhibit cell migration and invasion by downregulating proteins associated with the epithelial-mesenchymal transition (EMT). nih.gov

Redox Cycling and Reactive Oxygen Species (ROS) Generation in Quinone-containing Indazoles

A key structural feature of this compound is the quinone moiety. Quinones are known to undergo redox cycling, a process that can lead to the generation of reactive oxygen species (ROS). This process involves the one-electron reduction of the quinone to a semiquinone radical, which can then react with molecular oxygen to regenerate the parent quinone and produce a superoxide (B77818) anion. This cycle can repeat, leading to a significant increase in intracellular ROS levels.

Elevated levels of ROS can induce oxidative stress, which can have a dual effect on cells. At moderate levels, ROS can act as signaling molecules, but at higher concentrations, they can cause damage to cellular components, including lipids, proteins, and DNA. This damage can trigger apoptotic cell death, a mechanism that is particularly relevant in the context of cancer therapy. The potential for this compound to engage in redox cycling and generate ROS represents a plausible and significant component of its biological activity.

Interactive Data Table: Indazole Derivatives and their Biological Targets

| Compound Class | Specific Derivative Example | Target Enzyme/Pathway | Reported Activity (IC50/Ki) |

| 1H-Indazole-4,7-diones | 6-chloro-5-((2,6-difluorophenyl)amino)-1H-indazole-4,7-dione | BRD4 | 60 nM (IC50) nih.gov |

| 1,5,6,7-Tetrahydro-4H-indazol-4-ones | Novel series of inhibitors | Human Neutrophil Elastase (HNE) | 6-35 nM (Ki) nih.govnih.gov |

| 3-Amino-1H-indazoles | W24 | PI3K/AKT/mTOR Pathway | 0.43-3.88 µM (IC50) nih.gov |

Future Research Directions and Potential Applications of 1,5,6 Trimethyl 1h Indazole 4,7 Dione

Development of Novel and Efficient Synthetic Routes for Indazole-4,7-diones

A critical step in exploring the therapeutic potential of 1,5,6-Trimethyl-1H-indazole-4,7-dione is the development of efficient and versatile synthetic methodologies. Current research on related structures provides several promising avenues. The synthesis of the general 1H-indazol-4,7-dione scaffold has been reported as a novel and promising basis for bromodomain inhibitors. nih.gov This suggests that building upon existing frameworks is a viable strategy.

Future synthetic research could focus on several key areas:

Multi-step Synthesis from Substituted Precursors: One potential route involves the construction of a polysubstituted benzene (B151609) ring followed by the formation of the fused pyrazole (B372694) ring. This could involve reactions like Diels-Alder cycloadditions to create the initial substituted cyclohexene (B86901) core, followed by oxidation and cyclization with a hydrazine (B178648) equivalent to form the indazoledione structure.

Late-Stage Functionalization: An alternative approach involves synthesizing the core indazole-4,7-dione and then introducing the methyl groups at the 1, 5, and 6 positions. This would require regioselective C-H activation and methylation techniques, which are at the forefront of modern synthetic chemistry.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed methods are powerful tools for constructing complex heterocyclic systems. nih.gov A strategy could involve the synthesis of halogenated indazole precursors, which can then undergo palladium-catalyzed cross-coupling reactions to introduce the necessary methyl groups. For instance, a di-halogenated indazole could be selectively methylated at different positions.

A comparison of potential synthetic strategies is outlined below:

| Synthetic Strategy | Starting Materials | Key Reactions | Potential Advantages | Potential Challenges |

| Linear Synthesis | Substituted anilines or benzonitriles | Diazotization, Cyclization, Oxidation | Well-established reactions for indazole core formation. | Potentially long synthetic sequence; regioselectivity issues. |

| Convergent Synthesis | Halogenated hydroquinones, substituted hydrazines | Condensation, Cyclization, Cross-coupling | High efficiency; allows for modular assembly. | Availability of specific starting materials; optimization of coupling conditions. |

| C-H Functionalization | Unsubstituted Indazole-4,7-dione | Directed C-H methylation | Atom economy; reduces pre-functionalization steps. | Achieving high regioselectivity for three distinct positions. |

The development of a robust synthetic route is paramount, as it would enable the production of sufficient quantities of this compound for comprehensive biological evaluation and further derivatization.

Exploration of Undiscovered Biological Targets for Indazole-4,7-diones

The broader indazole class of molecules interacts with a diverse range of biological targets, suggesting that the indazole-4,7-dione scaffold, including the specific 1,5,6-trimethyl derivative, may possess untapped therapeutic potential.

Known Targets for Related Scaffolds:

Bromodomain-containing protein 4 (BRD4): The 1H-indazol-4,7-dione scaffold has been successfully developed as a highly potent inhibitor of BRD4. nih.gov BRD4 is an epigenetic reader protein that plays a crucial role in regulating the transcription of key oncogenes like c-Myc. nih.gov Its inhibition is a validated strategy in cancer therapy. Dual inhibitors targeting both Histone Deacetylases (HDACs) and BRD4 have also been developed from related indazole structures. nih.gov

Protein Kinases: Indazole derivatives are well-known kinase inhibitors. caribjscitech.com Marketed drugs such as Pazopanib and Axitinib are indazole-based and target multiple receptor tyrosine kinases, including VEGFR. researchgate.netmdpi.com Other kinases targeted by indazoles include c-kit, FGFRs, EGFR, and JNKs. nih.govnih.govresearchgate.net

Other Targets: Various indazole derivatives have been shown to act as antagonists for the serotonin (B10506) 4 receptor (5-HT₄R) and the CC-Chemokine Receptor 4 (CCR4), or as blockers of Calcium-Release Activated Calcium (CRAC) channels. nih.govacs.orgnih.gov

Future Research Directions for Target Identification:

Future research should aim to screen this compound against a broad panel of biological targets, particularly those known to be modulated by other indazole compounds.

| Potential Target Class | Specific Examples | Therapeutic Area | Rationale for Investigation |

| Epigenetic Readers | BRD4, BRD2, BRD3, BRDT | Oncology, Inflammation | The indazole-4,7-dione core is a validated BRD4-binding scaffold. nih.gov |

| Protein Kinases | VEGFR, FGFR, EGFR, c-kit, ALK, JNK, p38α | Oncology, Inflammation | The indazole core is a privileged scaffold for kinase inhibition. researchgate.netmdpi.comresearchgate.net |

| GPCRs | 5-HT₄R, CCR4 | Neurology, Immunology | Indazole derivatives have shown high selectivity for these receptors. nih.govacs.org |

| Ion Channels | CRAC Channels | Immunology, Inflammation | Indazole-3-carboxamides are potent CRAC channel blockers. nih.gov |

| Other Enzymes | PARP1/PARP2, HDAC3 | Oncology | Indazole-based drugs (e.g., Niraparib) target these enzymes. nih.govmdpi.com |

Phenotypic screening followed by target deconvolution could also reveal entirely novel mechanisms and therapeutic applications for this compound class.

Advanced Rational Design Strategies for Enhanced Bioactivity

Once primary biological targets are identified, advanced rational design strategies will be essential to optimize the bioactivity, selectivity, and pharmacokinetic properties of this compound. Methodologies successfully applied to other indazole derivatives can guide this process.

Structure-Based Drug Design (SBDD): If the crystal structure of the target protein is available, SBDD can be employed to understand the binding mode of the indazole-4,7-dione scaffold. This was used to develop indazole derivatives targeting c-kit. nih.gov Molecular docking simulations can predict binding poses and guide the design of derivatives with improved interactions within the binding pocket. pnrjournal.comnih.gov For instance, simulations could explore how modifications to the methyl groups or additions of other substituents on the indazole ring affect binding affinity and selectivity. researchgate.net

Fragment-Based and Scaffold Hopping Approaches: Fragment-led de novo design has been used to discover indazole-based inhibitors of FGFR kinases. nih.gov Similarly, a scaffold hopping strategy, where key pharmacophoric elements are integrated into a new core, was used to create dual HDAC3/BRD4 inhibitors from an indazole template. nih.gov These approaches could be used to modify or replace the trimethyl-indazole-dione core while retaining key binding interactions to discover novel chemotypes.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure will be crucial. SAR studies on related indazoles have revealed critical insights; for example, the specific regiochemistry of an amide linker on the indazole ring was found to be essential for CRAC channel inhibition. nih.gov For the target compound, this would involve synthesizing analogs by varying the substituents at each position of the ring system to probe for effects on potency and selectivity. nih.govacs.org

These computational and synthetic strategies, when used in an iterative cycle of design, synthesis, and testing, can rapidly advance the development of lead compounds with enhanced therapeutic potential.

Elucidation of Comprehensive Pharmacological Profiles and Mechanism of Action

A thorough understanding of a compound's pharmacological profile and mechanism of action is crucial for its development as a therapeutic agent. nih.gov For this compound, this would involve a multi-faceted investigation extending from the molecular to the systemic level.

Mechanistic Studies:

The primary mechanism of action will depend on the identified biological target. If, for example, the compound is found to be a BRD4 inhibitor like its parent scaffold, the mechanism would involve:

Binding to Bromodomains: The compound would bind to the acetyl-lysine binding pocket of BRD4, preventing it from reading epigenetic marks on histones. nih.gov

Disruption of Transcriptional Machinery: This binding event displaces BRD4 from chromatin, leading to the downregulation of target genes such as the oncogene c-Myc. nih.govnih.gov

Cellular Effects: The reduction in c-Myc protein levels would subsequently inhibit cell proliferation and potentially induce apoptosis in cancer cells. nih.govmdpi.com

Similar in-depth studies would be required for other potential targets like kinases or ion channels, often involving enzymatic assays, binding studies, and analysis of downstream signaling pathways. researchgate.netnih.gov For instance, the mechanism of BRD4 has been shown to be context-specific, acting as both a coactivator and a corepressor for different transcription factors, a complexity that warrants detailed investigation. jci.org

Pharmacological Profiling:

Beyond the primary mechanism, a comprehensive pharmacological profile is needed to assess the compound's broader physiological effects and potential for off-target activities. nih.gov This profiling involves a systematic evaluation across various in vitro and in vivo models.

Selectivity Profiling: The compound should be tested against a panel of related targets (e.g., other bromodomain proteins or a kinome panel) to determine its selectivity. Poor selectivity can lead to off-target toxicity.

In Vitro Functional Assays: Cellular assays are used to confirm that target engagement translates into a functional effect. For an anticancer agent, this includes cell proliferation assays across various cancer cell lines, cell cycle analysis, and apoptosis assays. nih.govmdpi.com

In Vivo Efficacy Models: The compound's therapeutic effect must be validated in animal models of the relevant disease, such as xenograft models for cancer. nih.gov

Safety Pharmacology: A broad assessment of effects on major physiological systems—including the central nervous, cardiovascular, and respiratory systems—is essential to identify potential liabilities early in the drug development process. nih.gov

By elucidating the detailed mechanism of action and establishing a comprehensive pharmacological profile, researchers can build a robust case for the therapeutic potential and safety of this compound, paving the way for further preclinical and clinical development.

Q & A

Q. What are the established synthetic routes for 1,5,6-Trimethyl-1H-indazole-4,7-dione, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis of indazole-dione derivatives typically involves cyclocondensation of diamines with aldehydes or ketones under controlled conditions. For example, cyclocondensation using transition metal-free base-promoted systems (e.g., K₂CO₃ in DMF at 80°C) can yield indazole-diones with moderate to high purity . Reductive cyclization of nitro precursors or N–N bond formation strategies (e.g., using hydrazines) are also viable . Key factors include solvent polarity (acetonitrile or DMF enhances reactivity), temperature (40–100°C), and catalyst selection (e.g., palladium for cross-coupling steps). Yields vary from 50% to 85% depending on substituent steric effects .

Q. How can researchers characterize the molecular structure of this compound?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- ¹H/¹³C NMR : Assign methyl groups (δ 1.01–1.88 ppm for CH₃) and carbonyl signals (δ 190–210 ppm for diones) .

- X-ray diffraction : Resolve crystal packing and confirm regiochemistry of methyl substituents. For example, bond angles near 120° at the indazole core indicate sp² hybridization .

- HRMS and IR : Confirm molecular weight (e.g., M⁺ at m/z 219.1) and detect carbonyl stretches (~1700 cm⁻¹) .

Q. What are the reported biological activities of indazole-dione derivatives, and how does methylation influence these properties?

- Methodological Answer : Indazole-diones exhibit antimicrobial, anticancer, and anti-inflammatory activities. Methylation at positions 1, 5, and 6 enhances lipophilicity, improving membrane permeability. For instance:

- Anticancer activity : Methylated derivatives show IC₅₀ values <10 µM against HeLa cells via intercalation or topoisomerase inhibition .

- Antibacterial activity : MIC values of 2–8 µg/mL against S. aureus correlate with electron-withdrawing substituents .

- Assay design : Use MTT assays for cytotoxicity and disk diffusion for antimicrobial screening, with positive controls (e.g., doxorubicin for cancer, ampicillin for bacteria) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction mechanisms for indazole-dione synthesis?

- Methodological Answer : Discrepancies arise in proposed pathways (e.g., radical vs. ionic mechanisms). To address this:

- Isotopic labeling : Use ¹⁵N-labeled hydrazines to track N–N bond formation .

- Kinetic studies : Monitor intermediates via in-situ FTIR or HPLC to distinguish single-step cyclization from multi-step pathways .

- Computational modeling : Compare activation energies of competing mechanisms using DFT (B3LYP/6-31G*) .

Q. What strategies improve the stability of this compound under physiological conditions?

- Methodological Answer : Stability challenges include hydrolysis of the dione moiety and oxidative demethylation. Solutions:

Q. How can computational methods predict the structure-activity relationship (SAR) of methylated indazole-diones?

- Methodological Answer : Combine molecular docking (AutoDock Vina) and QSAR modeling:

- Target selection : Prioritize kinases (e.g., CDK2) or bacterial DNA gyrase based on structural homology .

- Descriptors : Calculate logP, polar surface area, and H-bond donors to correlate with bioavailability .

- Validation : Cross-check predictions with experimental IC₅₀/MIC data from published analogs .

Q. What analytical techniques are critical for detecting byproducts or degradation products during synthesis?

- Methodological Answer : Employ hyphenated techniques:

- LC-MS/MS : Identify trace impurities (e.g., demethylated byproducts) with MRM transitions .

- TGA-DSC : Monitor thermal stability (decomposition >200°C indicates robustness) .

- HPLC-DAD : Quantify purity using C18 columns (acetonitrile/water gradient) .

Data Contradiction Analysis

Q. Why do different studies report conflicting bioactivity data for structurally similar indazole-diones?

- Methodological Answer : Variations arise from assay conditions or substituent effects. For example:

- Cell line specificity : HepG2 vs. HeLa cells may show differing sensitivity due to metabolic enzyme expression .

- Solubility artifacts : Poorly soluble derivatives yield false negatives in aqueous assays; use DMSO controls ≤0.1% .

- Substituent positioning : Methyl groups at position 6 may sterically hinder target binding, reducing activity compared to position 4 analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.